Cas no 1805679-02-0 (3-Bromo-5-(2-oxopropyl)benzaldehyde)

3-Bromo-5-(2-oxopropyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-5-(2-oxopropyl)benzaldehyde
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- Inchi: 1S/C10H9BrO2/c1-7(13)2-8-3-9(6-12)5-10(11)4-8/h3-6H,2H2,1H3
- InChI Key: OHPZLPALQALJTG-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=O)C=C(C=1)CC(C)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 203
- Topological Polar Surface Area: 34.1
- XLogP3: 1.7
3-Bromo-5-(2-oxopropyl)benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013020300-1g |
3-Bromo-5-(2-oxopropyl)benzaldehyde |
1805679-02-0 | 97% | 1g |
1,564.50 USD | 2021-05-31 |
3-Bromo-5-(2-oxopropyl)benzaldehyde Related Literature
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1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
Additional information on 3-Bromo-5-(2-oxopropyl)benzaldehyde
Professional Introduction to 3-Bromo-5-(2-oxopropyl)benzaldehyde (CAS No. 1805679-02-0)
3-Bromo-5-(2-oxopropyl)benzaldehyde, a compound with the chemical formula C10H9BromineO2, is a highly versatile intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, identified by its unique CAS number CAS No. 1805679-02-0, has garnered significant attention due to its utility in the development of various bioactive molecules. Its structural features, including a bromine substituent and an aldehyde group, make it a valuable building block for constructing more complex chemical entities.
The bromine atom in 3-Bromo-5-(2-oxopropyl)benzaldehyde provides a reactive site for further functionalization through cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are pivotal in the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals and agrochemicals. The aldehyde functionality, on the other hand, allows for condensation reactions with various nucleophiles, enabling the formation of imines, Schiff bases, and other heterocyclic structures. These transformations are essential in the development of novel therapeutic agents.
Recent advancements in synthetic methodologies have highlighted the importance of 3-Bromo-5-(2-oxopropyl)benzaldehyde in medicinal chemistry. For instance, researchers have utilized this compound to develop new inhibitors targeting enzymes involved in inflammatory pathways. The bromine substituent facilitates the introduction of aryl groups that can interact with specific binding pockets on these enzymes, leading to potent and selective inhibition. This approach has been particularly successful in the design of nonsteroidal anti-inflammatory drugs (NSAIDs) with improved pharmacokinetic profiles.
In addition to its role in enzyme inhibition, 3-Bromo-5-(2-oxopropyl)benzaldehyde has been explored as a precursor in the synthesis of small-molecule drugs that exhibit antimicrobial properties. The combination of the aldehyde and bromine moieties allows for the construction of multifunctional molecules capable of disrupting bacterial cell walls or interfering with essential metabolic pathways. Preliminary studies have shown promising results in combating resistant strains of bacteria, making this compound a subject of intense interest for drug discovery efforts.
The compound's utility extends beyond pharmaceutical applications into materials science and agrochemistry. In materials science, 3-Bromo-5-(2-oxopropyl)benzaldehyde has been used to synthesize functional polymers with enhanced thermal stability and mechanical strength. The bromine atom serves as a handle for polymerization reactions, allowing for the creation of polymers with tailored properties suitable for various industrial applications. Similarly, in agrochemistry, derivatives of this compound have been investigated for their potential as pesticides or herbicides due to their ability to interact with biological targets in pests and weeds.
The synthesis of 3-Bromo-5-(2-oxopropyl)benzaldehyde involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include bromination of appropriately substituted benzaldehydes followed by propylation using propionaldehyde or its derivatives. Advances in catalytic systems have enabled more efficient and environmentally friendly synthetic methods, reducing waste generation and improving atom economy.
In conclusion, 3-Bromo-5-(2-oxopropyl)benzaldehyde (CAS No. 1805679-02-0) is a cornerstone compound in modern chemical synthesis, with far-reaching implications in pharmaceuticals, materials science, and agrochemistry. Its unique structural features make it an indispensable tool for chemists seeking to develop innovative solutions to complex scientific challenges. As research continues to uncover new applications for this versatile intermediate, its importance is only expected to grow.
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